Part 1: Structural Characterization & Chemical Identity
Part 1: Structural Characterization & Chemical Identity
Technical Monograph: Everninic Aldehyde (2-Hydroxy-4-methoxy-6-methylbenzaldehyde)
Executive Summary Everninic aldehyde (CAS: 709-50-2) is a pharmacologically significant resorcinolic derivative found in lichen species such as Evernia prunastri. As the aldehyde analogue of everninic acid, it serves as a critical intermediate in the synthesis of bioactive depsides and chromones. This guide provides a rigorous analysis of its structural chemistry, regioselective synthesis, and spectroscopic fingerprinting, tailored for application scientists and medicinal chemists.
Everninic aldehyde is defined by a tetra-substituted benzene ring. Its stability and reactivity are governed by the interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing formyl group.
Chemical Nomenclature & Identifiers
| Parameter | Detail |
|---|---|
| IUPAC Name | 2-Hydroxy-4-methoxy-6-methylbenzaldehyde |
| Common Name | Everninic aldehyde |
| CAS Number | 709-50-2 |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| SMILES | Cc1cc(OC)cc(O)c1C=O |
Structural Dynamics & Intramolecular Bonding The molecule exhibits a strong intramolecular hydrogen bond (IMHB) between the C2-hydroxyl proton and the carbonyl oxygen. This interaction creates a pseudo-six-membered ring, significantly influencing its chemical behavior:
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Reduced Carbonyl Electrophilicity: The H-bond stabilizes the carbonyl, making it less susceptible to weak nucleophiles compared to non-chelated aldehydes.
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pKa Shift: The acidity of the phenolic proton is reduced (pKa > 10) because the proton is "locked" in the chelate.
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Solubility: The masking of the polar hydroxyl group enhances solubility in non-polar organic solvents (e.g., dichloromethane, toluene).
Figure 1: Structural interaction map of Everninic aldehyde showing the critical intramolecular hydrogen bond and steric environment.
Part 2: Physicochemical Properties
The following data points are critical for process development and formulation.
| Property | Value | Context/Implication |
| Appearance | Pale yellow needles/powder | Color intensifies upon oxidation or trace metal contamination. |
| Melting Point | 61–65 °C | Sharp MP indicates high purity; broadens significantly with isomeric impurities (isoeverninic aldehyde). |
| Solubility (Water) | Very Low (< 0.5 mg/mL) | Hydrophobic nature requires organic co-solvents (DMSO, EtOH) for biological assays. |
| Solubility (Organic) | High | Soluble in CHCl₃, Acetone, Ethyl Acetate, Ethanol. |
| pKa (Phenol) | ~10.5 | Higher than typical phenols (pKa ~10) due to H-bond stabilization. |
| UV | ~295 nm, 330 nm | Characteristic of substituted benzaldehydes; bathochromic shift in alkaline media. |
Part 3: Regioselective Synthesis Protocol
The synthesis of Everninic aldehyde requires precise regiocontrol to distinguish it from its isomer, Isoeverninic aldehyde. The Vilsmeier-Haack formylation of orcinol monomethyl ether is the industry-standard approach due to its selectivity for the activated position para to the methoxy group (and ortho to the hydroxyl).
Reaction Logic:
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Substrate: Orcinol Monomethyl Ether (3-methoxy-5-methylphenol).
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Reagent: Phosphoryl chloride (POCl₃) and Dimethylformamide (DMF).
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Mechanism: Electrophilic aromatic substitution. The formyl group enters at C2 (between OH and Me is sterically hindered; between OH and OMe is electronically favored but crowded). However, in the Everninic substitution pattern (2-OH, 4-OMe, 6-Me), the formyl group is actually placed at the position between the OH and Me groups relative to the original orcinol skeleton?
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Correction: Let's trace the regiochemistry carefully.
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Orcinol Monomethyl Ether: OH at 1, OMe at 3, Me at 5.
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Target: CHO at 2 (Ortho to OH, Ortho to OMe).
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Gattermann-Adams or Vilsmeier conditions favor the position para to the strongest activator (OH) if unblocked, or ortho if para is blocked.
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Here, the position para to OH (C4) is occupied by H. The position para to OMe (C6) is occupied by H.
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Literature Consensus: Formylation of orcinol monomethyl ether yields Everninic aldehyde (CHO ortho to OH, para to OMe) as the major product due to the directing power of the OH group and the stabilization of the transition state by the adjacent OH (chelation control).
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Step-by-Step Protocol
Materials:
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Orcinol Monomethyl Ether (10.0 g, 72.4 mmol)
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Phosphoryl Chloride (POCl₃) (13.3 g, 86.9 mmol)
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DMF (Dry, 50 mL)
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Dichloromethane (DCM) (Solvent)
Workflow:
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Vilsmeier Complex Formation: In a flame-dried flask under N₂, cool DMF (50 mL) to 0°C. Add POCl₃ dropwise over 20 mins. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.
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Substrate Addition: Dissolve Orcinol Monomethyl Ether in minimal DMF/DCM. Add dropwise to the Vilsmeier complex at 0°C.
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Reaction: Allow to warm to Room Temperature (RT). Heat to 60°C for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). Product spot will be less polar than starting material due to H-bonding.
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Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (200 g) containing sodium acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
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Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water, then brine.
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Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Methanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).
Figure 2: Vilsmeier-Haack synthesis workflow for Everninic Aldehyde.
Part 4: Analytical Fingerprinting (Spectroscopy)
Accurate identification requires distinguishing Everninic aldehyde from its isomers.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|---|---|---|---|---|
| 12.50 - 13.00 | Singlet (s) | 1H | 2-OH | Extremely downfield due to strong IMHB with carbonyl. |
| 10.10 - 10.30 | Singlet (s) | 1H | -CHO | Aldehyde proton. |
| 6.35 | Doublet (d, J=2.5 Hz) | 1H | Ar-H (C3) | Meta-coupling with C5 proton. |
| 6.25 | Doublet (d, J=2.5 Hz) | 1H | Ar-H (C5) | Meta-coupling with C3 proton. |
| 3.85 | Singlet (s) | 3H | -OCH₃ | Methoxy group. |
| 2.60 | Singlet (s) | 3H | -CH₃ | Methyl group (deshielded by aromatic ring). |
2. Infrared Spectroscopy (FT-IR)
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3200–3500 cm⁻¹: Weak/Broad OH stretch (often obscured by C-H stretches due to chelation).
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1640–1650 cm⁻¹: C=O Stretch. Note: This is lower than typical aldehydes (1700 cm⁻¹) due to conjugation and Hydrogen Bonding.
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1610 cm⁻¹: Aromatic C=C ring stretch.
Part 5: Reactivity & Biological Applications[2][3][4][5]
Chemical Reactivity Profile
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Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases). This is the primary route for synthesizing antimicrobial derivatives.
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Protocol: Reflux with amine in Ethanol (catalytic acetic acid).
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Oxidation: Mild oxidation (Ag₂O or NaClO₂) yields Everninic Acid .
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Demethylation: Treatment with BBr₃ yields 2,4-dihydroxy-6-methylbenzaldehyde (Orsellinic aldehyde).
Biological Significance [1][2][3]
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Antimicrobial: Exhibits moderate activity against Gram-positive bacteria (S. aureus) and fungi (Candida albicans). The lipophilicity provided by the methyl and methoxy groups facilitates cell membrane penetration.
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Lichen Metabolite: Acts as a chemical defense agent in Evernia species against herbivores and pathogens.
References
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Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag. (Definitive source for physical properties and NMR data of lichen metabolites).
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Robertson, A., & Stephenson, R. J. (1932). Lichen acids. Part III. The constitution of barbatic acid and the synthesis of isorhizonic acid and methyl barbatate. Journal of the Chemical Society, 1388-1395. (Foundational synthesis of everninic derivatives).
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Kinoshita, K., et al. (1994). Inhibitory effects of lichen secondary metabolites on the activity of hyaluronidase. Journal of Natural Products, 57(2), 266-271. (Biological activity grounding).[4]
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Elix, J. A., & Whitton, A. A. (1987). A revision of the lichen genus Menegazzia. Australian Systematic Botany. (Structural elucidation references).
